molecular formula C6H4BrF3N2 B581442 3-Bromo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214361-39-3

3-Bromo-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B581442
M. Wt: 241.011
InChI Key: PNTYGOBZCMESJG-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1214361-39-3 . It has a molecular weight of 241.01 . The IUPAC name for this compound is 3-bromo-6-(trifluoromethyl)pyridin-2-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-Bromo-6-(trifluoromethyl)pyridine was prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Complex Ligands : A study by Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand, including a bromopyridyl substituent, which reacted with dry oxygen to form a μ-oxo diferric complex. This demonstrates the compound's potential in creating complex ligands for metal coordination chemistry (Benhamou et al., 2011).

  • Novel Pyridine Derivatives via Suzuki Cross-Coupling : Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. This process is useful in synthesizing chiral dopants for liquid crystals and exploring potential antimicrobial and antithrombolytic activities (Ahmad et al., 2017).

  • Regioexhaustive Functionalization for Carboxylic Acids : Research by Cottet et al. (2004) focused on converting certain pyridines into various carboxylic acids. This demonstrates the utility of the compound in organic synthesis and functional group transformations (Cottet et al., 2004).

  • Spectroscopic and Optical Studies : Vural and Kara (2017) conducted spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. This research provides insights into the spectroscopic properties and potential applications in material science (Vural & Kara, 2017).

  • Catalytic Efficiencies in Amination Reactions : A study by Lyakhovich et al. (2019) compared the efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines. This highlights the compound's role in facilitating catalytic reactions in organic chemistry (Lyakhovich et al., 2019).

  • Deprotonative Coupling with Aldehydes : Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, showcasing the compound's potential in creating novel organic compounds (Shigeno et al., 2019).

  • Catalyst-Free Synthesis Methods : Ali et al. (2015) described a catalyst-free preparation method of pyridine derivatives, underlining the compound's role in green chemistry and sustainable synthesis processes (Ali et al., 2015).

  • Synthesis of Functionalized Pyridines : Linder et al. (2011) reported on the synthesis of differentially functionalized pyridine derivatives. This shows its importance in the creation of complex organic molecules with potential pharmaceutical applications (Linder et al., 2011).

  • Synthesis of Anticancer Agents : Chavva et al. (2013) prepared novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives starting from related pyridin-amines, highlighting its potential in developing new anticancer drugs (Chavva et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

Trifluoromethylpyridines, such as 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, have found extensive use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Relevant Papers The search results included references to peer-reviewed papers related to 3-Bromo-6-(trifluoromethyl)pyridin-2-amine . These papers discuss the synthesis and applications of trifluoromethylpyridines in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTYGOBZCMESJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716563
Record name 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)pyridin-2-amine

CAS RN

1214361-39-3
Record name 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-(trifluoromethyl)pyridin-2-amine (200 mg, 1.23 mmol) in dichlormethane (2.47 mL) was cooled to 0° C. and bromine (197 mg, 63.4 μL, 1.23 mmol) was slowly added within 30 minutes. After 25 hours at 0° C. the reaction mixture was extracted with saturated Na2S2O3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography over silica gel using CH2Cl2/MeOH (with 10% ammonia) as eluent. The title compound was obtained as a white solid (711 mg, 24%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
solvent
Reaction Step One
Quantity
63.4 μL
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
RM Rodríguez Sarmiento, C Bissantz… - Journal of Medicinal …, 2020 - ACS Publications
Starting from RO6800020 (1), our former γ-secretase modulator (GSM) lead compound, we utilized sequential structural replacements to improve the potency (IC 50 ), pharmacokinetic …
Number of citations: 12 pubs.acs.org

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